(Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[(Z)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-2-27-21(26)15-5-9-18(10-6-15)24-12-16(11-23)20-25-19(13-28-20)14-3-7-17(22)8-4-14/h3-10,12-13,24H,2H2,1H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIUDLZDLNCXHW-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This step involves the reaction of 4-fluoroaniline with α-bromoacetophenone to form 4-(4-fluorophenyl)thiazole.
Vinylation: The thiazole derivative is then reacted with acrylonitrile under basic conditions to introduce the cyano group and form the vinyl thiazole intermediate.
Coupling with Benzoate: The final step involves the coupling of the vinyl thiazole intermediate with ethyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group (-COOEt) and cyano (-CN) group are primary targets for hydrolysis:
| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield/Outcome | Source Citation |
|---|---|---|---|---|
| Ester Hydrolysis | NaOH (aq.), reflux in ethanol/water | 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoic acid | 85–92% conversion | |
| Cyano Group Hydrolysis | H2SO4 (conc.), heat | Carboxylic acid derivative | Partial conversion (~40%) |
Key Findings :
-
Ester hydrolysis proceeds efficiently under basic conditions, forming the corresponding carboxylic acid, which enhances water solubility for biological testing.
-
Acidic hydrolysis of the cyano group is less efficient and often requires high temperatures.
Reduction Reactions
The cyano group and unsaturated vinyl bond are susceptible to reduction:
Mechanistic Notes :
-
LiAlH4 selectively reduces the cyano group to an amine without affecting the ester or thiazole ring.
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Hydrogenation of the vinyl bond proceeds stereospecifically, retaining the Z-configuration at adjacent chiral centers.
Substitution Reactions
The thiazole ring and amino group participate in nucleophilic substitutions:
Structural Impact :
-
Bromination at the thiazole's C-5 position enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
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Acetylation of the amino group improves membrane permeability in pharmacological assays.
Oxidation Reactions
The vinyl linker and thiazole sulfur are oxidation-sensitive:
Observations :
-
Dihydroxylation of the vinyl group introduces stereochemistry (vicinal diol) but requires stringent anhydrous conditions.
-
Sulfur oxidation modulates the thiazole’s aromaticity, affecting its π-stacking capacity in drug-receptor interactions .
Cyclization and Condensation
The amino and ester groups enable intramolecular reactions:
Applications :
-
Cyclization generates fused heterocycles with enhanced rigidity for kinase inhibition studies .
-
Condensation reactions extend conjugation, improving UV absorption for analytical detection.
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Reactivity (1–5) | Stability of Product |
|---|---|---|---|
| Ester (-COOEt) | Hydrolysis | 5 (High) | Stable |
| Cyano (-CN) | Reduction | 4 | Moderate |
| Thiazole C-5 | Bromination | 3 | High |
| Amino (-NH) | Acetylation | 5 (High) | High |
Scientific Research Applications
Structural Characteristics
The structural attributes of (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate can be summarized as follows:
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Imparts potential antimicrobial and anticancer properties. |
| Cyano Group | Associated with cytotoxicity against cancer cells. |
| Benzoate Moiety | Enhances solubility and bioavailability. |
These components work synergistically to enhance the compound's biological activity compared to similar compounds.
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for laboratory applications .
Biology
Biologically, this compound is under investigation for its potential as a bioactive molecule. Preliminary studies suggest it may act as an inhibitor of specific enzymes and receptors. The thiazole ring and cyano groups are particularly important for these interactions, potentially leading to the inhibition of certain kinases involved in cell signaling pathways .
Medicine
In medicinal chemistry, this compound is being explored for therapeutic applications such as:
- Anti-inflammatory Effects : Similar derivatives have shown promising anti-inflammatory activity.
- Antimicrobial Activity : Compounds containing thiazole rings have demonstrated significant antimicrobial properties against various pathogens.
- Cytotoxicity : The presence of cyano groups has been linked to cytotoxic effects against various cancer cell lines .
Industry
In industrial applications, this compound is being utilized in developing new materials, including polymers and coatings. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to degradation .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of thiazole derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited varying degrees of antibacterial activity, with some showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Cytotoxicity Against Cancer Cells
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies showed that the compound could inhibit cell proliferation effectively, suggesting its potential role as an anticancer agent .
Mechanism of Action
The mechanism of action of (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The cyano group and the thiazole ring are key functional groups that interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit the activity of certain kinases involved in cell signaling, thereby exerting its anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate: Similar structure but lacks the fluorine atom.
(Z)-ethyl 4-((2-cyano-2-(4-(4-chlorophenyl)thiazol-2-yl)vinyl)amino)benzoate: Similar structure but contains a chlorine atom instead of fluorine.
(Z)-ethyl 4-((2-cyano-2-(4-(4-bromophenyl)thiazol-2-yl)vinyl)amino)benzoate: Similar structure but contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate imparts unique properties such as increased lipophilicity and metabolic stability. This makes it a more potent and selective compound compared to its analogs.
Biological Activity
(Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features multiple functional groups, including thiazole and cyano moieties, which suggest applications in medicinal chemistry, particularly in developing novel therapeutic agents.
Structural Characteristics
The compound's structure can be summarized as follows:
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Imparts potential antimicrobial and anticancer properties. |
| Cyano Group | Associated with cytotoxicity against cancer cells. |
| Benzoate Moiety | Enhances solubility and bioavailability. |
These structural components may work synergistically to enhance the compound's biological activity compared to similar compounds.
The mechanism of action for this compound likely involves interactions with specific molecular targets, including enzymes and receptors. The thiazole ring and cyano group are crucial for these interactions, potentially leading to the inhibition of certain kinases involved in cell signaling pathways, which may contribute to its anti-cancer effects.
Biological Activity
Preliminary studies have indicated that compounds with similar structures exhibit a broad range of biological activities:
- Antimicrobial Activity : Compounds containing thiazole rings have demonstrated significant antimicrobial properties.
- Cytotoxicity : The presence of cyano groups has been linked to cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Similar derivatives have shown promising anti-inflammatory activity.
Case Studies
-
Cytotoxicity Assays : In vitro studies have shown that compounds related to this compound exhibit IC50 values ranging from 3.58 µM to 15.36 µM against various cancer cell lines, indicating significant cytotoxic potential .
Compound Cell Line IC50 (µM) Compound A MCF-7 (Breast Cancer) 3.58 Compound B A549 (Lung Cancer) 15.36 - Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial for treating Alzheimer’s disease. Similar compounds have shown IC50 values as low as 2.7 µM, suggesting potential therapeutic applications .
Research Findings
Recent literature highlights the importance of molecular hybridization in enhancing the biological activity of thiazole-containing compounds:
- Hybridization Techniques : The combination of different pharmacophores has been an effective strategy in designing new bioactive compounds that exhibit enhanced properties.
- Computational Studies : Molecular docking studies indicate favorable binding interactions between the compound and target enzymes, further supporting its potential as a therapeutic agent.
Q & A
Basic: What are the standard synthetic protocols for preparing (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate?
Methodological Answer:
The synthesis typically involves multi-step reactions. For example:
- Step 1: Condensation of 4-fluorobenzaldehyde with a thiazole precursor (e.g., 2-aminothiazole derivatives) in glacial acetic acid under reflux (4–7 hours), monitored by TLC for completion .
- Step 2: Cyclization or functionalization steps, such as reacting intermediates with ethyl cyanoacetate or substituted benzoates in the presence of acetic acid or triethylamine. Yields range from 75% to 96% depending on solvent polarity and reaction time .
- Characterization: Confirm the Z-isomer configuration via NMR (e.g., coupling constants for vinyl protons) and IR spectroscopy (C≡N stretch at ~2200 cm) .
Basic: How is the stereochemical configuration (Z/E) of the vinylamino group determined experimentally?
Methodological Answer:
The Z-configuration is confirmed through:
- NMR Analysis: Vicinal coupling constants () between vinyl protons. For Z-isomers, -values typically range from 10–12 Hz due to trans-coplanar geometry, whereas E-isomers show lower coupling (<5 Hz) .
- NOESY Experiments: Spatial proximity between the cyano group and the thiazole ring protons in Z-isomers can be observed .
Advanced: How can microwave-assisted synthesis improve yield and selectivity for this compound?
Methodological Answer:
Microwave irradiation reduces reaction time and enhances selectivity:
- Example Protocol: Reacting intermediates (e.g., thiazol-2-yl derivatives) with ethyl 4-aminobenzoate under microwave conditions (e.g., 100°C, 30–50 minutes) achieves 92–96% yield, compared to 75–85% with traditional reflux .
- Mechanistic Insight: Microwaves promote uniform heating, reducing side reactions like hydrolysis of the cyano group .
Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
Contradictions arise due to assay variability. Mitigation strategies include:
- Standardized Assays: Use CLSI/M38-A2 guidelines for antimicrobial testing (e.g., fixed inoculum size, pH 7.2) to ensure reproducibility .
- Dose-Response Analysis: Compare IC values across cell lines (e.g., HEK-293 vs. MCF-7) to identify selective cytotoxicity .
- Control for Solubility: Use DMSO concentrations <1% to avoid solvent interference in bioactivity assays .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., C≡N at ~2200 cm, ester C=O at ~1700 cm) .
- NMR Spectroscopy: and NMR confirm regiochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm) and ester/vinyl linkages .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 423.12) .
Advanced: How can computational methods (e.g., QSAR, molecular docking) predict the biological activity of this compound?
Methodological Answer:
- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with antimicrobial activity. For example, higher logP (>3.5) correlates with improved membrane permeability in Gram-negative bacteria .
- Molecular Docking: Dock the compound into target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina. Focus on interactions between the cyano group and ATP-binding residues (e.g., π-π stacking with Phe-84) .
Advanced: What experimental designs are optimal for studying environmental degradation pathways of this compound?
Methodological Answer:
- Photolysis Studies: Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 5–9) and analyze degradation products via LC-MS. Key intermediates may include hydrolyzed benzoic acid derivatives .
- Biodegradation Assays: Use OECD 301D guidelines with activated sludge to assess microbial breakdown. Monitor parent compound depletion via HPLC .
Basic: How is the purity of the compound validated before biological testing?
Methodological Answer:
- HPLC Analysis: Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30) at 1 mL/min. Purity >95% is confirmed by a single peak at λ = 254 nm .
- Melting Point: Sharp melting points (e.g., 143–145°C for intermediates) indicate homogeneity .
Advanced: How can structural modifications enhance selectivity for target enzymes (e.g., kinases vs. proteases)?
Methodological Answer:
- Bioisosteric Replacement: Substitute the 4-fluorophenyl group with a 3-pyridyl moiety to improve hydrogen bonding with kinase ATP pockets .
- Steric Hindrance: Introduce bulky substituents (e.g., tert-butyl) at the benzoate position to reduce off-target binding to proteases .
Advanced: What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity assays?
Methodological Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC and Hill slopes .
- ANOVA with Tukey’s Post Hoc Test: Compare treatment groups (e.g., compound vs. cisplatin controls) to assess significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
